13,14-Dihidro-15-ceto-PGE1
Descripción general
Descripción
13,14-Dihydro-15-keto-Prostaglandin E1 is a metabolite of Prostaglandin E1. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This specific compound is known for its role in various biological processes, including the inhibition of platelet aggregation and modulation of inflammation .
Aplicaciones Científicas De Investigación
13,14-Dihydro-15-keto-Prostaglandin E1 has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of prostaglandins and their derivatives.
Biology: The compound is utilized in research on platelet aggregation and inflammation modulation.
Industry: The compound is used in the development of pharmaceuticals targeting prostaglandin pathways.
Mecanismo De Acción
Target of Action
The primary target of 13,14-Dihydro-15-keto-PGE1 is human platelets and neutrophils . These cells play a crucial role in the body’s immune response and blood clotting. The compound interacts with these cells, influencing their function and activity.
Mode of Action
13,14-Dihydro-15-keto-PGE1, an inactive metabolite of Prostaglandin E1 (PGE1), weakly inhibits ADP-induced platelet aggregation in isolated human platelet-rich plasma . This interaction with its targets leads to changes in the aggregation of platelets, which is a key process in blood clot formation.
Biochemical Pathways
The compound is formed by the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, which must be preceded in the metabolic sequence by the action of 15-hydroxyprostaglandin dehydrogenase . This process leads to the formation of 13,14-Dihydro-15-keto-PGE1, which then affects the function of platelets and neutrophils.
Pharmacokinetics
The pharmacokinetics of 13,14-Dihydro-15-keto-PGE1 and its metabolites in patients undergoing dialysis are similar to those previously reported for healthy volunteers . There is no significant extraction of unchanged PGE1 and its metabolites during an intravenous infusion of alprostadil in parallel with haemodialysis
Result of Action
The result of the action of 13,14-Dihydro-15-keto-PGE1 is the inhibition of platelet aggregation, which can prevent the formation of blood clots . This can be beneficial in conditions where there is a risk of excessive blood clotting.
Action Environment
The action of 13,14-Dihydro-15-keto-PGE1 can be influenced by various environmental factors. For instance, the presence of other compounds in the body can affect its action. Additionally, the physiological state of the individual, such as whether they are undergoing dialysis, can also influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
13,14-Dihydro-15-keto Prostaglandin E1 is known to inhibit ADP-induced platelet aggregation in human isolated platelet-rich plasma This interaction with platelets suggests that it may play a role in the regulation of blood clotting
Cellular Effects
It is known that it can inhibit platelet aggregation , suggesting that it may influence cell signaling pathways related to blood clotting
Molecular Mechanism
It is known to inhibit ADP-induced platelet aggregation , which suggests that it may interact with enzymes or receptors involved in this process
Metabolic Pathways
13,14-Dihydro-15-keto Prostaglandin E1 is a metabolite of Prostaglandin E1 (PGE1), formed by the reduction of the double bond between C-13 and C-14 and oxidation of the hydroxyl group at C-15
Métodos De Preparación
The synthesis of 13,14-Dihydro-15-keto-Prostaglandin E1 typically involves the enzymatic reduction of Prostaglandin E1. The process includes the oxidation of the C15-hydroxy group of Prostaglandin E1 to form 15-keto-Prostaglandin E1, followed by the reduction of the C13,14-double bond to produce 13,14-Dihydro-15-keto-Prostaglandin E1 . Industrial production methods often utilize specific enzymes such as NADPH-dependent carbonyl reductase to facilitate these reactions .
Análisis De Reacciones Químicas
13,14-Dihydro-15-keto-Prostaglandin E1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: It can be reduced to form more polar compounds, such as 13,14-Dihydro-Prostaglandin E1.
Substitution: The compound can undergo substitution reactions, although these are less common.
Common reagents used in these reactions include NADPH for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically other prostaglandin metabolites .
Comparación Con Compuestos Similares
13,14-Dihydro-15-keto-Prostaglandin E1 is unique compared to other prostaglandin metabolites due to its specific inhibitory effects on platelet aggregation and its role in inflammation modulation. Similar compounds include:
15-keto-Prostaglandin E1: Another metabolite of Prostaglandin E1, but with different biological activities.
13,14-Dihydro-Prostaglandin E1: A more polar compound formed from the reduction of 13,14-Dihydro-15-keto-Prostaglandin E1.
Prostaglandin E1: The parent compound with broader biological activities.
Actividad Biológica
13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-DH-PGE1) is a significant metabolite derived from Prostaglandin E1 (PGE1), a group of physiologically active lipid compounds. This compound plays a crucial role in various biological processes, particularly in the modulation of inflammation and platelet aggregation. Understanding its biological activity is essential for exploring its potential therapeutic applications.
- Chemical Formula : C20H34O5
- CAS Number : 5094-14-4
- Molecular Weight : 350.48 g/mol
13,14-DH-PGE1 primarily targets human platelets and neutrophils, influencing their function in the immune response and hemostasis. The compound is known to inhibit ADP-induced platelet aggregation, which is a critical process in preventing thrombosis. Its mechanism involves:
- Weak Inhibition : It exhibits weak inhibitory effects on platelet aggregation with an IC50 value of approximately 54 µM in human platelet-rich plasma (PRP) compared to PGE1's IC50 of 40 nM .
- Biochemical Pathway : The compound is synthesized through the reduction of the C-13,14 double bond in 15-keto-prostaglandin F2α by the enzyme prostaglandin Δ13-reductase, following the action of 15-hydroxyprostaglandin dehydrogenase .
Inhibition of Platelet Aggregation
Research indicates that 13,14-DH-PGE1 is the only PGE1 metabolite that significantly inhibits ADP-induced platelet aggregation. In a study involving healthy volunteers, it demonstrated an efficacy of about 76.4% relative to PGE1 . This inhibition is vital for therapeutic strategies aimed at managing cardiovascular diseases.
Compound | IC50 (µg/ml) | Efficacy (%) |
---|---|---|
13,14-DH-PGE1 | 10.8 | 76.4 |
Prostaglandin E1 (PGE1) | 8.25 | - |
Nitric Oxide (NO) | 0.52 | - |
Synergistic Effects
The compound exhibits synergistic effects when combined with nitric oxide (NO), enhancing its antiplatelet activity. This interaction suggests potential clinical relevance in developing combination therapies for conditions requiring platelet inhibition .
Pharmacokinetics
The pharmacokinetics of 13,14-DH-PGE1 are similar to those reported for healthy volunteers undergoing dialysis. The steady-state plasma concentrations are approximately 10 pg/ml, indicating its low levels in circulation but significant biological implications during specific physiological conditions .
Clinical Applications and Case Studies
While primarily studied for its role in platelet aggregation, there are emerging applications in treating vascular diseases and inflammatory conditions. Clinical trials have explored the use of PGE1 and its derivatives in managing peripheral occlusive vascular disease and diabetic neuropathy with promising outcomes .
Case Study: Lipo-PGE1
A modified form of PGE1, known as Lipo-PGE1, has shown effectiveness in treating diabetic neuropathy and leg ulcers with minimal side effects compared to traditional formulations . This highlights the potential for derivatives like 13,14-DH-PGE1 to be developed further for therapeutic use.
Propiedades
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUVSQMTLOYKTR-ZHALLVOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311666 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5094-14-4 | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5094-14-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13,14-Dihydro-15-ketoprostaglandin E1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005094144 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13,14-Dihydro-15-keto-PGE1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 15-OXODIHYDROPROSTAGLANDIN E1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3I99MYM0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 13,14-Dihydro-15-keto-Prostaglandin E1 (13,14-Dihydro-15-keto-PGE1) in Prostaglandin E1 (PGE1) research?
A: 13,14-Dihydro-15-keto-PGE1 is a key metabolite of PGE1, primarily formed through pulmonary metabolism. [] Due to the rapid and extensive metabolism of PGE1 in the lungs, direct measurement of PGE1 in plasma is challenging. [] Therefore, quantifying 13,14-Dihydro-15-keto-PGE1 in plasma serves as a reliable indicator of PGE1 disposition and pharmacokinetics in vivo. [, ]
Q2: How is 13,14-Dihydro-15-keto-PGE1 quantified in biological samples?
A: Due to the inherent instability of 13,14-Dihydro-15-keto-PGE1, direct measurement can be difficult. One approach involves converting 13,14-Dihydro-15-keto-PGE1 and its degradation products into a stable bicyclic derivative, 11-deoxy-13,14-dihydro-15-keto-11β,16ξ-cyclo-PGE2, under alkaline conditions. [] This stable derivative can then be quantified using a sensitive radioimmunoassay. [] Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, utilizing isotopically labeled internal standards like [1,1-18O2]-13,14-dihydro-15-keto-PGE1, for accurate quantification in biological fluids. []
Q3: What is the role of 15-ketoprostaglandin delta 13-reductase in the metabolism of Prostaglandins?
A: 15-ketoprostaglandin delta 13-reductase is a key enzyme involved in the irreversible catabolism of prostaglandins. [] This enzyme catalyzes the reduction of the 15-keto group in prostaglandin metabolites, such as 15-keto-PGE1, forming 13,14-dihydro-15-keto-PGE1. [] This enzymatic step, along with the action of 15-hydroxyprostaglandin dehydrogenase, effectively eliminates the biological activity of prostaglandins. []
Q4: Are there variations in how 13,14-dihydro-15-keto-PGE1 is metabolized in humans?
A: Yes, research suggests interindividual variability in the enzymatic 15-keto-reduction of 13,14-dihydro-15-keto-PGE1. [] This variation has been observed in human liver and erythrocyte samples, highlighting the potential for differences in PGE1 metabolism among individuals. []
Q5: Has 13,14-dihydro-15-keto-PGE1 been investigated in the context of specific drug development?
A: Yes, the pharmacokinetics of Prostanit, a novel drug for peripheral arterial disease incorporating a PGE1 moiety, were investigated. [] The study revealed that Prostanit is rapidly metabolized to 13,14-dihydro-15-keto-PGE1, PGE1, and 1,3-dinitroglycerol in rabbit plasma. [] This metabolic profile, along with observed effects on various endogenous metabolites, suggests potential for prolonged activity and anti-inflammatory properties for Prostanit. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.